molecular formula C12H10BrNO2S2 B12478648 1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole

1-[(5-bromothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B12478648
M. Wt: 344.3 g/mol
InChI Key: ORLCLWHNNQXDNE-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole is a complex organic compound that features a brominated thiophene ring attached to a sulfonyl group, which is further connected to a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromothiophen-2-ylsulfonyl)-2,3-dihydroindole typically involves a multi-step process. One common method includes the bromination of thiophene, followed by sulfonylation and subsequent coupling with a dihydroindole derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form thiophene derivatives without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized thiophene compounds.

Scientific Research Applications

1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-ylsulfonyl)-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules. The bromine atom can participate in halogen bonding, further affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-ylsulfonyl)piperidine: Similar in structure but with a piperidine ring instead of a dihydroindole.

    1-(5-Bromothiophen-2-ylsulfonyl)pyrrole: Contains a pyrrole ring, offering different electronic properties.

    4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A thiophene-based compound used in photocatalytic applications.

Uniqueness

1-(5-Bromothiophen-2-ylsulfonyl)-2,3-dihydroindole is unique due to its combination of a brominated thiophene ring and a dihydroindole moiety. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C12H10BrNO2S2

Molecular Weight

344.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C12H10BrNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2

InChI Key

ORLCLWHNNQXDNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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